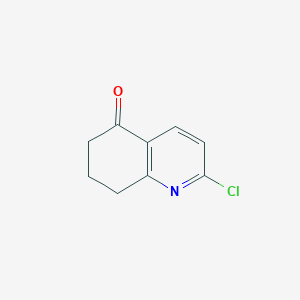

2-chloro-7,8-dihydroquinolin-5(6H)-one

Übersicht

Beschreibung

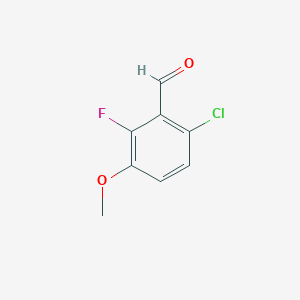

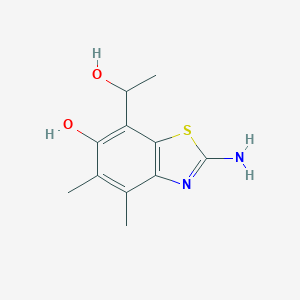

2-chloro-7,8-dihydroquinolin-5(6H)-one is a chemical compound with a complex structure and a range of properties and applications in chemistry. The research focuses on its synthesis, molecular structure, and various properties.

Synthesis Analysis

- Synthesis of novel chlorobismuthate(III) complexes, including compounds with hydroxyquinolinium, has been reported. These involve the formation of chains and bonding, which might be relevant to understanding the synthesis of similar compounds like 2-chloro-7,8-dihydroquinolin-5(6H)-one (Wang & Xu, 2008).

- New forms of chloroquinolinone, such as 6-chloroquinolin-2(1H)-one, were synthesized, providing insights into the crystalline forms and synthesis methods applicable to similar compounds (Luo & Sun, 2014).

Molecular Structure Analysis

- The molecular structures of chloroquinolinones have been characterized using methods like X-ray diffraction, providing a detailed understanding of their molecular geometry and arrangement (Murugavel et al., 2017).

Chemical Reactions and Properties

- Various chloroquinolinones exhibit different chemical reactions and properties. For example, some show high activity in ethylene oligomerization, indicating their potential in catalytic processes (Yu et al., 2011).

- The synthesis of derivatives of dihydroquinolinones has been reported, showcasing the versatility and reactivity of these compounds (Fındık et al., 2012).

Physical Properties Analysis

- The physical properties of chloroquinolinone derivatives, including their crystalline forms and stability, have been studied, which are crucial for understanding the physical characteristics of 2-chloro-7,8-dihydroquinolin-5(6H)-one (Luo & Sun, 2014).

Chemical Properties Analysis

- The chemical properties of chloroquinolinones, such as their reactivity and interactions with metal ions, have been explored. This includes the formation of complexes and the analysis of their stability and selectivity (Bordunov et al., 1996).

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

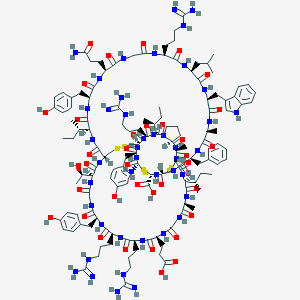

2-chloro-7,8-dihydroquinolin-5(6H)-one and its derivatives have shown promising results in antitubercular activity. Research has demonstrated the efficacy of various analogues of this compound in inhibiting Mycobacterium tuberculosis. For instance, certain substituted pyridines and dihydro-6H-quinolin-5-ones have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds displaying significant antitubercular properties (Kantevari et al., 2011). Additionally, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been synthesized and evaluated for antitubercular activity, showing some analogs with promising activity and lower cytotoxicity profiles (Marvadi et al., 2020).

Dual Inhibition of Tuberculosis and Influenza Virus

Some derivatives of 2-chloro-7,8-dihydroquinolin-5(6H)-one have been synthesized as dual inhibitors of Mycobacterium tuberculosis and influenza virus. These compounds were evaluated for both antimycobacterial and antiviral activity, identifying several as potent antitubercular agents and one compound with a good selectivity index against influenza virus (Marvadi et al., 2019).

Chemical Synthesis and Characterization

There have been studies focused on the improved preparation methods for compounds like 7,8-dihydroquinoline-5(6H)-one, providing new methods for their formation (Huang & Hartmann, 1998). This research is crucial for enhancing the efficiency and yield of these compounds in laboratory settings.

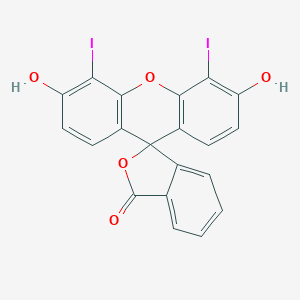

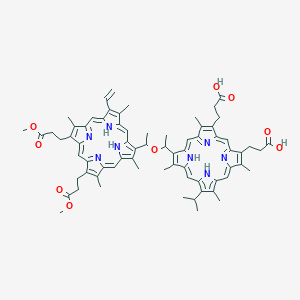

Chemosensor for Cadmium

A study has characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, indicating its potential use in detecting cadmium concentrations in various environments (Prodi et al., 2001).

Eigenschaften

IUPAC Name |

2-chloro-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDDFDLEOYOZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343875 | |

| Record name | 2-chloro-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-7,8-dihydroquinolin-5(6H)-one | |

CAS RN |

124467-36-3 | |

| Record name | 2-chloro-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,6,7,8-tetrahydroquinolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

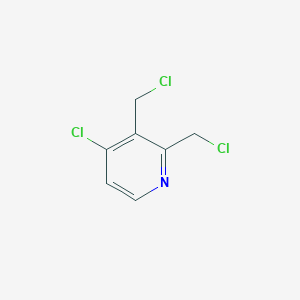

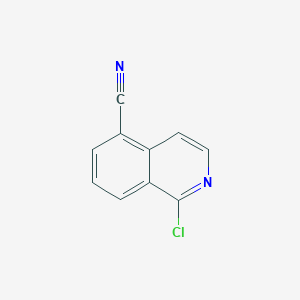

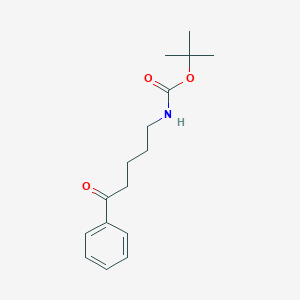

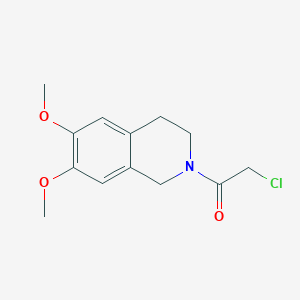

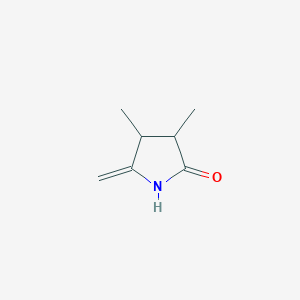

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)